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Compound of Interest

Compound Name: 1-Isobutyl-1H-pyrazole

Cat. No.: B1342565 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Chemical Properties

1-Isobutyl-1H-pyrazole is a substituted pyrazole derivative with the Chemical Abstracts

Service (CAS) registry number 725746-81-6. This unique identifier is crucial for unequivocally

identifying the compound in chemical databases and literature. Its chemical structure consists

of a pyrazole ring substituted with an isobutyl group at the N1 position.

Identifier Value Source

CAS Number 725746-81-6 Chemical Supplier Catalogs

Molecular Formula C₇H₁₂N₂ Calculated

Molecular Weight 124.18 g/mol Calculated

IUPAC Name 1-(2-methylpropyl)-1H-pyrazole IUPAC Nomenclature

Canonical SMILES CC(C)CN1C=CN=C1 Structure-based

InChI Key Not available

Physical and Chemical Properties
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Detailed experimental data on the physical properties of 1-Isobutyl-1H-pyrazole are not

readily available in public literature. However, based on the properties of similar N-alkylated

pyrazoles, it is expected to be a liquid at room temperature with a boiling point that can be

estimated based on its molecular weight and structure. The solubility is predicted to be low in

water and higher in common organic solvents such as ethanol, methanol, and acetone.

Property
Predicted
Value/Information

Notes

Boiling Point Not experimentally determined

Expected to be higher than

pyrazole (186-188 °C) due to

the isobutyl group.

Melting Point Not experimentally determined
Likely a liquid at room

temperature.

Solubility
Low in water; Soluble in

organic solvents

Based on the nonpolar isobutyl

group and the polar pyrazole

ring.

Appearance Not specified
Likely a colorless to pale

yellow liquid.

Synthesis and Reactivity
The synthesis of 1-Isobutyl-1H-pyrazole can be achieved through the N-alkylation of pyrazole.

This is a common and versatile method for preparing N-substituted pyrazoles.

General Experimental Protocol for N-Alkylation of
Pyrazole
This protocol describes a general method for the N-alkylation of pyrazole, which can be

adapted for the synthesis of 1-Isobutyl-1H-pyrazole.

Materials:

Pyrazole
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Isobutyl bromide (or other suitable isobutylating agent)

A suitable base (e.g., sodium hydride, potassium carbonate)

Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

Standard laboratory glassware and workup reagents

Procedure:

To a solution of pyrazole in an anhydrous solvent, add a suitable base portion-wise at a

controlled temperature (e.g., 0 °C).

Stir the mixture for a specified time to allow for the deprotonation of the pyrazole.

Add the isobutylating agent (e.g., isobutyl bromide) dropwise to the reaction mixture.

Allow the reaction to proceed at room temperature or with heating, monitoring its progress by

thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Upon completion, quench the reaction with water and extract the product with an appropriate

organic solvent.

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium

sulfate), and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain 1-Isobutyl-1H-
pyrazole.

The regioselectivity of the alkylation (N1 vs. N2) can be influenced by the reaction conditions,

including the choice of base, solvent, and the nature of the alkylating agent.

Reactivity
The pyrazole ring in 1-Isobutyl-1H-pyrazole is an aromatic heterocycle. The isobutyl group at

the N1 position influences its reactivity. The ring can undergo electrophilic substitution

reactions, typically at the C4 position. The nitrogen atoms of the pyrazole ring can also act as

ligands for metal coordination.
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Spectroscopic Data
While specific experimental spectra for 1-Isobutyl-1H-pyrazole are not widely published,

predicted spectral data and data from analogous compounds can provide valuable insights for

its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

protons of the isobutyl group (a doublet for the six methyl protons, a multiplet for the methine

proton, and a doublet for the methylene protons attached to the nitrogen). The pyrazole ring

protons will appear as distinct signals in the aromatic region.

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the four carbons of

the isobutyl group and the three carbons of the pyrazole ring. For a related compound,

Methyl-1-phenyl-5-(isobutyl)-1H-pyrazole-3-carboxylate, the following ¹³C NMR shifts were

reported (in CDCl₃, 151 MHz): δ (ppm) 163.2, 145.0, 143.6, 139.4, 129.3, 129.0, 126.3,

108.6, 52.1, 35.1, 28.4, 22.4.[1] These values can serve as a reference for interpreting the

spectrum of 1-Isobutyl-1H-pyrazole.

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 1-Isobutyl-1H-pyrazole is expected to show a

molecular ion peak (M⁺) at m/z 124. The fragmentation pattern would likely involve the loss of

the isobutyl group or fragments thereof.

Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the alkyl

group and the aromatic ring, as well as C=N and C=C stretching vibrations of the pyrazole ring.

Applications in Drug Development
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, found in

numerous approved drugs with a wide range of biological activities. While specific biological

activities for 1-Isobutyl-1H-pyrazole are not extensively documented in the public domain, its

structural features suggest potential for exploration in various therapeutic areas.
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Potential Signaling Pathways and Targets
Based on the activities of other pyrazole-containing molecules, 1-Isobutyl-1H-pyrazole could

potentially interact with various biological targets, including:

Kinases: Many pyrazole derivatives are known to be potent kinase inhibitors, playing a role

in cancer therapy and the treatment of inflammatory diseases.

G-protein coupled receptors (GPCRs): Pyrazole-based compounds have been developed as

antagonists for various GPCRs.

Ion Channels: Some pyrazole derivatives have been shown to modulate the activity of ion

channels.

Enzymes: The pyrazole moiety can act as a bioisostere for other functional groups, enabling

it to interact with the active sites of various enzymes.

The following diagram illustrates a generalized workflow for screening a novel pyrazole

compound like 1-Isobutyl-1H-pyrazole in a drug discovery context.
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Synthesis & Characterization

Biological Screening

Lead Optimization

Synthesis of 1-Isobutyl-1H-pyrazole

Purification

Structural Characterization (NMR, MS, IR)

Primary in vitro Assays (e.g., Kinase Panel)

Hit Identification

Secondary Assays (Cell-based)

Structure-Activity Relationship (SAR) Studies

ADMET Profiling

Lead Candidate Selection

Click to download full resolution via product page

Drug discovery workflow for pyrazole compounds.
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Further research is required to elucidate the specific biological activities and potential

therapeutic applications of 1-Isobutyl-1H-pyrazole. Its simple structure and the known

versatility of the pyrazole core make it an interesting candidate for further investigation in drug

discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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